5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex heterocyclic compound that features a combination of oxadiazole, pyrazole, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrazole and pyrazine rings. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and fluorinated aromatic compounds. The reaction conditions often involve heating under reflux and the use of polar aprotic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole derivatives, which are known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds with pyrazole rings, such as pyrazole-based drugs used for their anti-inflammatory and analgesic effects.
Pyrazine Derivatives: Compounds with pyrazine rings, such as pyrazinamide, an important drug used in the treatment of tuberculosis.
Uniqueness
The uniqueness of 5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties
Properties
Molecular Formula |
C21H13ClFN5O2 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C21H13ClFN5O2/c22-16-4-2-1-3-15(16)20-24-19(30-26-20)12-27-9-10-28-18(21(27)29)11-17(25-28)13-5-7-14(23)8-6-13/h1-11H,12H2 |
InChI Key |
UKNVTJPMGFWLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)Cl |
Origin of Product |
United States |
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